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molecular formula C7H3BrClNO B3250107 1-Bromo-2-chloro-4-isocyanatobenzene CAS No. 20059-86-3

1-Bromo-2-chloro-4-isocyanatobenzene

Cat. No. B3250107
M. Wt: 232.46 g/mol
InChI Key: QOGYRNCYNAPFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975418

Procedure details

600 g of 3-chlor-4-bromaniline hydrochloride were suspended in 2500 ml chlorobenzene and the entire mixture was heated to 150°C to 160°C with vigorous stirring. About 1.25 kg of phosgene was introduced at this temperature; after about 10 to 16 hours all the hydrochloride had disappeared. The solvent was distilled off and the residue was rectified in vacuo. In this way 650 g of 3-chloro-4-bromo-phenylisocyanate, boiling at 122°C to 123°C at 12 mm Hg, were obtained.
Name
3-chlor-4-bromaniline hydrochloride
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
1.25 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[Br:10])[NH2:6].[C:11](Cl)(Cl)=[O:12].Cl>ClC1C=CC=CC=1>[Cl:2][C:3]1[CH:4]=[C:5]([N:6]=[C:11]=[O:12])[CH:7]=[CH:8][C:9]=1[Br:10] |f:0.1|

Inputs

Step One
Name
3-chlor-4-bromaniline hydrochloride
Quantity
600 g
Type
reactant
Smiles
Cl.ClC=1C=C(N)C=CC1Br
Step Two
Name
Quantity
1.25 kg
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2500 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the entire mixture was heated to 150°C to 160°C with vigorous stirring
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Br)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 650 g
YIELD: CALCULATEDPERCENTYIELD 113.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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